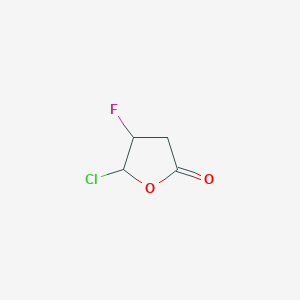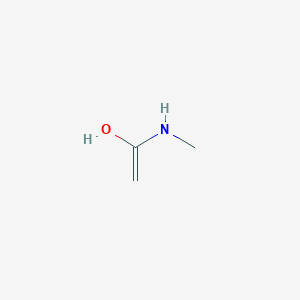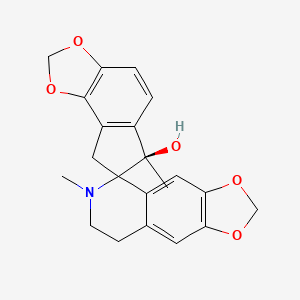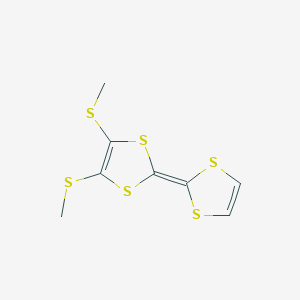
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is an organic compound with a unique structure that includes two hydroxymethyl groups and a methoxy group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one typically involves the reaction of formaldehyde with methylene compounds. One common method is the condensation of formaldehyde with pentane-2,4-dione, which results in the formation of 3,3-bis(hydroxymethyl)pentane-2,4-dione . This intermediate can then be further modified to introduce the methoxy group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar condensation techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of hyperbranched polyether polyols, which have applications in coatings, adhesives, and biomedical materials.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as enhanced biocompatibility and mechanical strength.
Biomedicine: Research has explored its potential use in drug delivery systems and as a building block for biocompatible polymers.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one in polymerization involves the ring-opening polymerization of the oxetane ring, leading to the formation of hyperbranched polyethers . This process is typically initiated by cationic or anionic catalysts, which facilitate the opening of the oxetane ring and subsequent polymerization.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: Similar in structure but lacks the methoxy group.
3-Ethyl-3-hydroxymethyloxetane: Another related compound used in the synthesis of polyethers with different properties.
Uniqueness
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is unique due to the presence of both hydroxymethyl and methoxy groups, which provide additional functionalization options and enhance its reactivity in various chemical reactions. This makes it a versatile compound for use in advanced materials and polymer synthesis.
Propiedades
Número CAS |
113234-97-2 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3,3-bis(hydroxymethyl)-4-methoxybutan-2-one |
InChI |
InChI=1S/C7H14O4/c1-6(10)7(3-8,4-9)5-11-2/h8-9H,3-5H2,1-2H3 |
Clave InChI |
WERWGYYFKPYXLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CO)(CO)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)




![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)

![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)




